

A Technical Guide to 2-Methoxyisonicotinic Acid: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyisonicotinic acid

Cat. No.: B011008

[Get Quote](#)

This guide provides an in-depth technical overview of **2-Methoxyisonicotinic Acid**, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and analytical characterization. Every protocol and claim is grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Properties

2-Methoxyisonicotinic acid is a substituted pyridine derivative characterized by a carboxylic acid group at the 4-position and a methoxy group at the 2-position. This specific arrangement of functional groups dictates its unique chemical reactivity and utility as a synthetic intermediate.

Table 1: Core Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	105596-63-2	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]
IUPAC Name	2-methoxypyridine-4-carboxylic acid	[1]
Appearance	Off-white crystalline powder	
Melting Point	197-200 °C	
Synonyms	2-Methoxy-4-pyridinecarboxylic acid, 2-Methoxypyridine-4-carboxylic acid	[1]

Safety and Handling: **2-Methoxyisonicotinic acid** is classified as an irritant that causes serious eye irritation.[\[1\]](#) Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

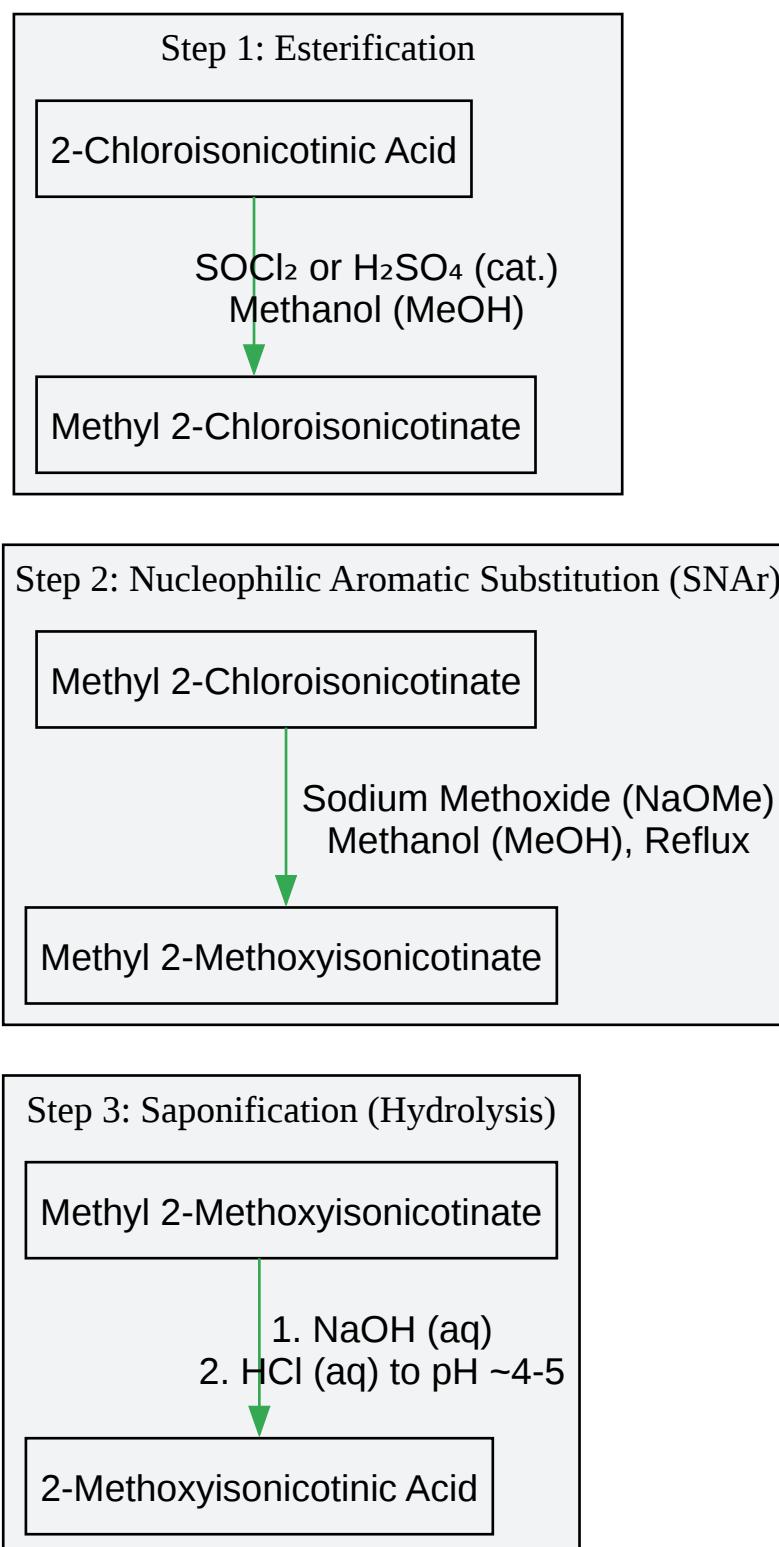
Electronic Structure and Chemical Reactivity

The synthetic utility of **2-methoxyisonicotinic acid** is a direct consequence of the electronic interplay between the pyridine ring and its substituents. Understanding these effects is crucial for predicting reactivity and designing synthetic routes.

- **Pyridine Ring:** The nitrogen atom is highly electronegative, exerting an electron-withdrawing effect on the ring. This makes the carbon atoms at the 2, 4, and 6 positions electron-deficient and thus susceptible to nucleophilic attack.
- **Methoxy Group (-OCH₃) at C2:** The oxygen's lone pairs participate in resonance with the pyridine ring, acting as a strong electron-donating group. This effect partially counteracts the ring's electron deficiency, particularly at the ortho and para positions relative to the methoxy group. This donation of electron density makes the C2 position a prime target for electrophilic attack and, more importantly, facilitates the displacement of a leaving group (like a halide) from this position during synthesis via nucleophilic aromatic substitution (SNAr).

- Carboxylic Acid Group (-COOH) at C4: This group is electron-withdrawing, further increasing the electrophilicity of the C4 position. Its primary role is as a synthetic handle for forming amide or ester bonds.

This electronic push-pull system makes the molecule a versatile bifunctional reagent. The carboxylic acid provides a site for coupling reactions, while the methoxy group modulates the ring's reactivity and can be a key pharmacophoric element in the final target molecule.


Application in Pharmaceutical Synthesis: A Key Building Block for Kinase Inhibitors

Pyridine-based scaffolds are ubiquitous in drug discovery due to their ability to form key hydrogen bonds and engage with biological targets. **2-Methoxyisonicotinic acid** and its derivatives are particularly valuable as intermediates in the synthesis of complex pharmaceuticals, most notably multi-kinase inhibitors used in oncology.

A prominent example is the structure of Sorafenib, a drug used to treat kidney and liver cancer. A crucial intermediate in many reported syntheses of Sorafenib is 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.^{[2][3][4]} This intermediate features the same core pyridine-2-carboxamide structure, highlighting the industrial relevance of this scaffold. **2-Methoxyisonicotinic acid** serves as a direct precursor or a close analog for constructing the pyridine core of such targeted therapies. Its functional groups allow for the sequential attachment of the side chains necessary for biological activity.

Recommended Synthesis Protocol

The most logical and field-proven approach for synthesizing **2-methoxyisonicotinic acid** is a multi-step process starting from the more readily available 2-chloroisonicotinic acid. The carboxylic acid group is first protected as a methyl ester to prevent unwanted side reactions. This is followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine with a methoxy group, and finally, saponification to hydrolyze the ester and yield the target acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Methoxyisonicotinic acid**.

Step 1: Esterification of 2-Chloroisonicotinic Acid

- Causality: The carboxylic acid is acidic and can interfere with the basic conditions of the subsequent methylation step. Converting it to a methyl ester protects it from deprotonation and potential side reactions. Thionyl chloride or a catalytic amount of strong acid in methanol are standard, efficient methods for this transformation.
- Protocol:
 - Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.2 eq) dropwise, keeping the internal temperature below 10 °C.
 - After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
 - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloroisonicotinate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

- Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic ester makes the C2 position highly electrophilic, facilitating an SNAr reaction. Sodium methoxide is a potent nucleophile that readily displaces the chloride ion. The reaction is typically run in methanol as the solvent at reflux to provide sufficient thermal energy to overcome the activation barrier.

- Protocol:

- Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol (10 volumes).
- Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5 eq) to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[\[5\]](#)
- Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride or by carefully adding glacial acetic acid.
- Remove the methanol under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the layers, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-methoxyisonicotinate.

Step 3: Saponification to 2-Methoxyisonicotinic Acid

- Causality: Saponification is a standard ester hydrolysis method using a strong base, like sodium hydroxide, to cleave the ester bond and form the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate salt, precipitating the desired free acid.

- Protocol:

- Dissolve the crude methyl 2-methoxyisonicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
- Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M) and stir the mixture at room temperature for 2-4 hours, or until hydrolysis is complete by TLC/LC-MS.
- Remove the methanol under reduced pressure.

- Cool the remaining aqueous solution to 0 °C and slowly add aqueous HCl (e.g., 2 M) with vigorous stirring to adjust the pH to ~4-5.
- A precipitate of **2-methoxyisonicotinic acid** will form.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Methodology: Quality Control by RP-HPLC

A robust analytical method is essential to confirm the purity of **2-methoxyisonicotinic acid** and to track reaction progress. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this type of polar, aromatic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 3. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]
- 4. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Methoxyisonicotinic Acid: Synthesis, Analysis, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011008#2-methoxyisonicotinic-acid-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com